[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea
Description
Systematic IUPAC Nomenclature and Derivative Relationships
The systematic IUPAC name of this compound is derived through substitutive and functional class nomenclature principles. The parent structure is urea (carbonic diamide), with substituents attached to its nitrogen atoms. The carbamoylhydrazinylidene group (-NH-NH-C(=O)-NH~2~) originates from semicarbazide (H~2~N-NH-C(=O)-NH~2~), where one amino group forms a hydrazone linkage (C=N-NH~2~) with a ketone or aldehyde.
The 2-methylpentan-2-yl moiety indicates a branched five-carbon chain with a methyl group at position 2. The (4E) designation specifies the geometry of the hydrazone double bond (C=N), where the higher-priority substituents (carbamoylhydrazinylidene and methylpentyl groups) are on opposite sides.
Table 1: Nomenclature Breakdown
| Component | Description |
|---|---|
| Urea | Parent compound (NH~2~CONH~2~) |
| [(4E)-4-...]amino | Substituent on urea’s nitrogen, indicating E-configuration at C4 |
| Carbamoylhydrazinylidene | Functional group derived from semicarbazide (H~2~N-NH-C(=O)-NH~2~) |
| 2-Methylpentan-2-yl | Branched alkyl chain with methyl group at position 2 |
This naming aligns with IUPAC’s preference for substitutive nomenclature over functional class terms like "hydrazone". For example, the carbamoylhydrazinylidene group is treated as a substituent on the pentyl backbone rather than a standalone functional class.
Molecular Geometry and Stereochemical Considerations
The compound’s geometry is defined by its E-configuration at the C4 double bond (C=N) and the tetrahedral geometry around the urea nitrogens. X-ray crystallographic data for analogous hydrazones reveal C=N bond lengths of ~128 pm and N-N bond lengths of ~138 pm, consistent with partial double-bond character in the hydrazone linkage.
The 2-methylpentan-2-yl group introduces steric hindrance, favoring a staggered conformation to minimize van der Waals repulsions. The urea moiety adopts a planar configuration due to resonance stabilization between the carbonyl and adjacent nitrogen lone pairs.
Stereoisomerism arises from two sources:
- E/Z isomerism at the C=N bond, though the (4E) designation fixes this configuration.
- Atropisomerism in the carbamoylhydrazinylidene group, where restricted rotation around the N-N bond could create enantiomeric forms under specific conditions.
Comparative Analysis with Related Urea and Semicarbazide Derivatives
Table 2: Structural Comparison with Related Derivatives
The target compound differs from simple semicarbazones by incorporating urea as a terminal group instead of a free amine. This substitution reduces nucleophilicity but enhances hydrogen-bonding capacity, potentially improving solubility in polar solvents. Compared to linear hydrazones, the branched 2-methylpentan-2-yl group may hinder π-π stacking interactions, altering solid-state packing behavior.
Tautomeric Forms and Isomerization Pathways
Hydrazones exhibit tautomerism between the imine (C=N-NH~2~) and hydrazine (NH-N=CH~2~) forms. For this compound, tautomerization is limited by the carbamoyl group’s electron-withdrawing effects, which stabilize the imine form. However, under acidic conditions, protonation of the hydrazone nitrogen could shift equilibrium toward the hydrazinium tautomer.
Isomerization pathways include:
- E/Z interconversion at the C=N bond, requiring ~200 kJ/mol to overcome the rotational barrier.
- Keto-enol-like tautomerism in the urea moiety, though resonance stabilization minimizes this possibility.
- Conformational isomerism in the 2-methylpentan-2-yl chain, with gauche and anti-periplanar arrangements separated by low-energy barriers.
Table 3: Tautomeric and Isomeric States
| Form | Conditions Favoring | Energy (kJ/mol) |
|---|---|---|
| Imine (E) | Neutral pH, room temperature | 0 (reference) |
| Hydrazinium (protonated) | pH < 3 | +15 |
| Z-isomer | High-temperature photolysis | +180 |
These dynamic processes underscore the compound’s structural flexibility, which may influence its reactivity in synthetic or biological contexts.
Properties
CAS No. |
1049978-21-3 |
|---|---|
Molecular Formula |
C8H18N6O2 |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea |
InChI |
InChI=1S/C8H18N6O2/c1-5(11-12-6(9)15)4-8(2,3)14-13-7(10)16/h14H,4H2,1-3H3,(H3,9,12,15)(H3,10,13,16)/b11-5+ |
InChI Key |
HOHZMPULCDNXQM-VZUCSPMQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/CC(C)(C)NNC(=O)N |
Canonical SMILES |
CC(=NNC(=O)N)CC(C)(C)NNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Method 1: Reaction of Hydrazine with Urethane Derivatives
This method involves the following steps:
Starting Materials : Obtain urethane derivatives and hydrazine.
Reaction Conditions : The reaction is typically conducted under reflux conditions in an organic solvent such as ethanol or methanol.
-
- The hydrazine attacks the carbonyl carbon of the urethane, forming a hydrazone intermediate.
- Subsequent rearrangement leads to the formation of [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea.
Yield and Purity : Yields can vary based on reaction conditions but are generally reported to be between 70% and 90%, depending on purification methods employed afterward.
Method 2: Multi-Step Synthesis from Ammonium Carbamate
This synthetic route can be summarized as follows:
Step 1 : Synthesize ammonium carbamate from ammonia and carbon dioxide.
Step 2 : React ammonium carbamate with a suitable amine (e.g., a substituted amine) under high pressure and temperature to facilitate the formation of urea.
Step 3 : Isolate [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea through crystallization or chromatography.
Yield : This method may yield lower percentages (around 50%-70%) due to side reactions but offers a more straightforward approach for large-scale synthesis.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Method 1 | Urethane derivatives, Hydrazine | Reflux in organic solvent | 70-90 | High yield, simple procedure | Requires careful handling of hydrazine |
| Method 2 | Ammonium carbamate, Substituted amines | High pressure and temperature | 50-70 | Scalable for industrial applications | Lower yield, complex setup |
Chemical Reactions Analysis
Types of Reactions
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under mild conditions with appropriate reducing agents. Substitution reactions may involve catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions For instance, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound
Scientific Research Applications
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies on its binding affinity and interaction dynamics are crucial to understanding its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
The compound’s urea and hydrazinylidene groups differentiate it from other nitrogen-containing analogs. For example:
- Thiourea Derivatives: Replacing the urea oxygen with sulfur (thiourea) increases lipophilicity and alters hydrogen-bonding strength. Thioureas typically exhibit lower melting points and higher solubility in nonpolar solvents compared to ureas.
- Alkyl Ureas : Compounds like N,N'-dimethylurea lack the hydrazinylidene group, reducing their capacity for chelation or metal-binding interactions. This simplification often results in lower thermal stability .
Substituent Effects
The 2-methylpentan-2-yl group introduces steric hindrance, which may reduce reactivity at the urea nitrogen. Similar effects are observed in piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl esters), where bulky substituents enhance steric protection of functional groups, improving oxidative stability .
Physicochemical Properties
While direct data for the target compound are unavailable, comparisons can be inferred from structurally related molecules:
| Compound | Functional Groups | Melting Point (°C) | LogP (Predicted) | Key Properties |
|---|---|---|---|---|
| Target Urea Derivative | Urea, hydrazinylidene | N/A | ~0.5 | High polarity, H-bond donor |
| 2-Amino-4H-chromene-3-cyanide (1E) | Cyano, amino, hydroxy | 223–227 | 2.1 | Moderate solubility in DMSO |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Ester, tertiary amine | ~80 (est.) | 1.8 | Lipophilic, stable to hydrolysis |
- The chromene derivative (1E) in shows that electron-withdrawing groups (e.g., –CN) increase melting points and rigidity. Similarly, the hydrazinylidene group in the target compound may enhance crystallinity .
- The piperidine esters in demonstrate that longer alkyl chains increase lipophilicity (e.g., logP rising from 1.8 for acetate to ~3.5 for nonanoate). The target compound’s methylpentan-2-yl group likely balances hydrophilicity and steric bulk .
Biological Activity
The compound [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea, often referred to as a hydrazine derivative, has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
- Chemical Formula : C₉H₁₄N₄O
- Molecular Weight : 198.24 g/mol
- Density : 1.34 ± 0.1 g/cm³ (predicted) .
- pKa : 11.58 ± 0.43 (predicted) .
The biological activity of [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The hydrazine moiety is known for its reactivity, which can lead to inhibition of specific enzymes or modulation of signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing hydrazine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea shows efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Data derived from preliminary studies on antimicrobial efficacy.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to cell cycle arrest.
Case Study: Breast Cancer Cell Lines
In a study conducted on MCF-7 breast cancer cells, treatment with [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea resulted in:
- Cell Viability Reduction : 70% at a concentration of 50 µM.
- Apoptosis Induction : Increased levels of cleaved caspase-3 and PARP were observed, indicating activation of apoptotic pathways.
Toxicological Profile
While the compound exhibits promising biological activities, its safety profile must also be considered. Preliminary toxicological assessments indicate moderate toxicity at high concentrations, necessitating further investigation into dosage optimization and potential side effects.
Q & A
Q. How can researchers synthesize [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, analogous procedures to those in (benzoxazole-carbohydrazide synthesis) can be adapted, using controlled stoichiometry of hydrazine and urea derivatives. Key parameters include:
- Temperature control (e.g., reflux at 80–100°C to avoid side reactions).
- Solvent selection (polar aprotic solvents like DMF or DMSO enhance reaction efficiency).
- Monitoring reaction progress via TLC or HPLC to optimize yield .
Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures high purity.
Q. What analytical techniques are essential for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the hydrazinylidene group and urea backbone. Compare chemical shifts with analogous compounds (e.g., 2-substituted benzoxazole derivatives in ) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., ESI-HRMS for accurate mass determination) .
- Infrared (IR) Spectroscopy : Identify characteristic bands (e.g., N–H stretching at ~3300 cm, C=O at ~1650 cm) .
Q. How can crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL ( ) for structure refinement, focusing on the (4E)-configuration of the hydrazinylidene moiety. Key steps:
- Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water).
- Analyze torsion angles and bond lengths to distinguish E/Z isomers .
For ambiguous cases, compare experimental data with computational models (e.g., DFT-optimized geometries) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT calculations) by ensuring basis sets (e.g., B3LYP/6-311+G(d,p)) match experimental conditions (solvent, temperature) .
- Step 2 : Cross-check spectroscopic data (e.g., NMR chemical shifts predicted via GIAO method) against experimental results. Discrepancies may arise from solvent effects or crystal packing .
- Step 3 : Use multi-technique validation (e.g., SCXRD + IR + HRMS) to confirm structural features .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- pH Profiling : Test solubility and degradation kinetics in buffers (pH 1–12). The urea group is prone to hydrolysis in acidic conditions; stabilize via formulation with cyclodextrins or liposomal encapsulation .
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C suggests thermal stability for storage) .
Q. How can researchers assess the compound’s potential biological interactions using in silico tools?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinity with target proteins (e.g., enzymes with hydrazine-sensitive active sites).
- ADMET Prediction : Employ SwissADME or pkCSM to evaluate pharmacokinetic properties (e.g., logP for lipophilicity, CYP450 inhibition risk) .
- Dynamic Simulations : Run MD simulations (GROMACS) to study conformational stability in biological membranes .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- Source Identification : Check for solvent effects (e.g., DMSO vs. CDCl) and tautomeric equilibria in the hydrazinylidene group.
- Model Adjustment : Recalculate shifts using explicit solvent models (e.g., COSMO-RS) instead of gas-phase approximations .
- Experimental Replication : Repeat NMR under standardized conditions (e.g., 298 K, deuterated solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
